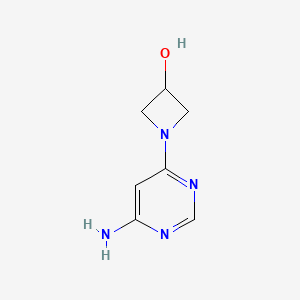

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(6-aminopyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJGJPZQJCAQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the predicted physicochemical properties of the novel heterocyclic compound, 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide, outlining the theoretical basis for its anticipated properties and providing robust, field-proven methodologies for their empirical determination. By dissecting the contributions of the aminopyrimidine and azetidin-3-ol moieties, we offer a comprehensive framework for researchers to understand, handle, and further develop this compound. This whitepaper is structured to empower scientists with the foundational knowledge and practical protocols necessary for integrating this molecule into drug discovery and development pipelines.

Introduction and Molecular Overview

The compound 1-(6-aminopyrimidin-4-yl)azetidin-3-ol is a unique molecular entity that combines the structural features of a substituted pyrimidine with a strained azetidine ring. Such hybrid molecules are of significant interest in medicinal chemistry, as they can interact with biological targets in novel ways, potentially offering improved selectivity, potency, and pharmacokinetic profiles. The 6-aminopyrimidine fragment is a well-known pharmacophore present in numerous kinase inhibitors and other therapeutic agents, valued for its hydrogen bonding capabilities.[1] The azetidin-3-ol motif is a versatile scaffold that can impart desirable properties such as increased solubility and metabolic stability.[2]

This guide will first present the predicted physicochemical properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol, followed by detailed experimental protocols for their validation.

Chemical Structure and Key Functional Groups

The structure of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol features several key functional groups that dictate its chemical behavior and physical properties.

}

Figure 1: Chemical structure of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. These values are derived from computational modeling and analysis of structurally related compounds.

| Property | Predicted Value | Scientific Rationale and Implications |

| Molecular Formula | C₇H₁₀N₄O | |

| Molecular Weight | 180.19 g/mol | |

| CAS Number | Not available | |

| Appearance | Predicted to be a white to off-white solid. | Based on similar aminopyrimidine and azetidinol derivatives. |

| Melting Point | 170-190 °C | The presence of hydrogen bond donors and acceptors suggests a crystalline solid with a relatively high melting point. |

| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to strong intermolecular forces. Decomposition before boiling is likely. |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | The polar functional groups (amino, hydroxyl) enhance aqueous solubility, but the heterocyclic core may limit it. |

| pKa | Basic pKa ~4-5 (pyrimidine nitrogen); Acidic pKa ~10-11 (azetidinol hydroxyl) | The aminopyrimidine moiety is basic, while the hydroxyl group on the azetidine ring is weakly acidic. |

| LogP | -0.5 to 0.5 | The combination of polar and nonpolar fragments suggests a relatively balanced lipophilicity. |

Experimental Protocols for Physicochemical Characterization

To empirically determine the properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol, a series of standardized experiments should be conducted. The following protocols are designed to provide accurate and reproducible data.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is the temperature at which the solid and liquid phases are in equilibrium.

Methodology:

-

A small amount of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: This method is considered highly reliable as it measures the true thermodynamic equilibrium solubility. The use of HPLC for quantification provides high sensitivity and specificity.

}

Figure 2: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a classic and accurate method for determining the pKa values of ionizable groups in a molecule by measuring the change in pH upon the addition of a titrant.

Methodology:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode throughout the titration.

-

The pKa values are determined from the half-equivalence points on the titration curve.

Expertise & Experience: The choice of co-solvent is critical if the compound has low aqueous solubility. The effect of the co-solvent on the apparent pKa should be considered and potentially extrapolated to 0% co-solvent.

Lipophilicity (LogP) Determination (HPLC Method)

Principle: The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. A reversed-phase HPLC method can be used to estimate LogP based on the compound's retention time.

Methodology:

-

A series of standard compounds with known LogP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

The retention times of the standards are recorded.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

The target compound is injected under the same chromatographic conditions, and its retention time is measured.

-

The LogP of the target compound is calculated from its retention factor using the calibration curve.

Authoritative Grounding: This method is well-established and provides a high-throughput alternative to the traditional shake-flask method for LogP determination. The results are highly correlated with the shake-flask method for many classes of compounds.

Spectral and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

8.0-8.2 (m, 2H): Protons on the pyrimidine ring.

-

6.5-6.7 (br s, 2H): Protons of the amino group.

-

6.0-6.2 (m, 1H): Proton on the pyrimidine ring.

-

5.0-5.2 (d, 1H): Hydroxyl proton.

-

4.5-4.7 (m, 1H): CH proton of the azetidine ring bearing the hydroxyl group.

-

3.8-4.0 (m, 2H): CH₂ protons of the azetidine ring adjacent to the nitrogen.

-

3.4-3.6 (m, 2H): CH₂ protons of the azetidine ring.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

160-165 (3C): Carbons of the pyrimidine ring.

-

95-100 (1C): Carbon of the pyrimidine ring.

-

60-65 (1C): CH carbon of the azetidine ring.

-

50-55 (2C): CH₂ carbons of the azetidine ring.

Mass Spectrometry (MS)

Expected [M+H]⁺: m/z 181.0982 for C₇H₁₁N₄O⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a promising scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of its predicted physicochemical properties and the experimental methodologies required for their validation. The presented protocols are robust and based on established scientific principles, ensuring the generation of high-quality, reliable data. By understanding and empirically determining these fundamental properties, researchers can accelerate the progression of this and related molecules through the drug discovery and development process.

References

-

University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

-

Hoffman Fine Chemicals. 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol. [Link]

-

PubChem. 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Aminopyridin-3-yl_methyl_azetidin-3-ol]([Link]

-

Pharmaffiliates. 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. [Link]

-

American Elements. 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride. [Link]

-

Lotusfeet Pharma. 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. [Link]

-

PubMed. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

-

ResearchGate. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

-

American Elements. Azetidines. [Link]

-

MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

-

Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. [Link]

-

MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]

-

Inxight Drugs. 2-(4-AMINO-6-(1-(3-(CYANOMETHYL)-1-(ETHYLSULFONYL)AZETIDIN-3-YL)-1H-PYRAZOL-4-YL)PYRIMIDIN-5-YL)ACETIC ACID. [Link]

Sources

The Aminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutics with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the aminopyrimidine scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically successful drugs.[1][2] Its remarkable versatility stems from its ability to engage in crucial hydrogen bonding and dipole-dipole interactions with biological targets, largely due to its nitrogen atom arrangement.[3] This guide provides a comprehensive exploration of the therapeutic potential of aminopyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), key therapeutic applications, and the experimental workflows that underpin their discovery and development.

The Aminopyrimidine Core: A Foundation for Potent Bioactivity

The 2-aminopyrimidine unit is a heterocyclic aromatic organic compound that serves as an exceptional scaffold in drug design. Its significance is rooted in its structural resemblance to the adenine ring of adenosine triphosphate (ATP), the universal energy currency and substrate for a vast family of enzymes known as kinases.[1] This bioisosteric relationship allows aminopyrimidine derivatives to act as competitive inhibitors, fitting into the ATP-binding pocket of kinases and disrupting their catalytic function.[2] This fundamental mechanism is central to their widespread application in oncology and inflammatory diseases.

Beyond kinase inhibition, the aminopyrimidine core is a versatile building block for creating molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] Marketed drugs such as the anticancer agents Imatinib and Nilotinib feature this critical moiety, underscoring its therapeutic and commercial importance.[3]

Mechanism of Action: Competitive Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] Aminopyrimidine derivatives exert their inhibitory effects by occupying the ATP-binding site on the kinase. The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge" region of the kinase. This competitive binding blocks the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that drive pathological processes like cell proliferation and survival.

Caption: ATP-competitive binding of an aminopyrimidine inhibitor in a kinase active site.

Therapeutic Applications: A Broad Spectrum of Activity

The adaptability of the aminopyrimidine scaffold has led to the development of inhibitors and modulators for a diverse range of biological targets.

Oncology

The most profound impact of aminopyrimidine derivatives has been in cancer therapy.[2][6] By targeting kinases that are aberrantly activated in tumor cells, these compounds can halt cancer progression.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based inhibitors block the EGFR signaling pathway, preventing tumor cell growth and survival.[7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Dual inhibitors targeting both CDKs and other enzymes like histone deacetylase (HDAC) have been developed from aminopyrimidine scaffolds, offering a synergistic approach to overcoming drug resistance.[8]

-

I-kappa B Kinase (IKK-2): IKK-2 is a serine-threonine kinase that activates the NF-κB pathway, which is crucial for inflammation and cell proliferation in cancer.[9] Selective IKK-2 inhibitors based on a piperidinyl aminopyrimidine core have shown significant potential.[9][10]

Caption: Simplified EGFR signaling pathway and the point of intervention for aminopyrimidine inhibitors.

| Drug/Compound Class | Target(s) | Therapeutic Area | Key Insights |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Oncology (CML, GIST) | A cornerstone of targeted therapy, contains a phenylaminopyrimidine core.[3][6] |

| RDS 3442 Derivatives | Multiple (Cell Cycle) | Oncology | Induces cell cycle arrest at G0/G1 and apoptosis in various tumor types.[11][12] |

| Piperidinyl Aminopyrimidines | IKK-2 | Anti-inflammatory, Oncology | SAR studies show that morpholinosulfonyl and piperazinosulfonyl substitutions increase inhibitory activity.[9] |

| CDK/HDAC Dual Inhibitors | CDK9, HDAC1 | Oncology | A novel approach to overcome drug resistance in solid tumors and hematological malignancies.[8] |

| EGFR TK Inhibitors | EGFR Tyrosine Kinase | Oncology | Hybrids of aminopyrimidine show potent in vitro inhibition of the EGFR-TK enzyme.[7] |

Neurodegenerative Disorders

Emerging research highlights the potential of aminopyrimidine derivatives in treating neurodegenerative diseases like Alzheimer's.[5][13] The multifaceted nature of these conditions makes multi-targeted agents particularly valuable. Proposed mechanisms include the inhibition of kinases such as MARK, which is involved in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.

Infectious Diseases

The aminopyrimidine scaffold is a promising platform for developing novel antimicrobial and antiviral agents, a critical need in an era of growing antimicrobial resistance.[3]

-

Antiviral: Derivatives have been identified as multiflavivirus compounds, showing activity against Zika, Yellow Fever, and Dengue viruses, potentially by inhibiting the viral NS3 protease.[14][15]

-

Antimicrobial: These compounds exhibit broad-spectrum activity against various microbial pathogens.[3][16] Their synthesis and evaluation are part of ongoing efforts to combat infectious diseases.[3]

Structure-Activity Relationship (SAR) and Drug Design

The therapeutic efficacy of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring. Medicinal chemists leverage SAR to fine-tune potency, selectivity, and pharmacokinetic properties.

-

Substitutions at the 2-position: The amino group is critical for hinge-binding. Modifications here can modulate potency and selectivity. For instance, creating aminopyrimidine amides or reverse amides can significantly alter the interaction profile with the target kinase.[17]

-

Substitutions at the 4- and 6-positions: These positions are key for exploring the solvent-exposed region of the ATP pocket and are often modified to enhance selectivity and improve properties like solubility. In the development of histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic moieties dramatically increased potency.[18]

-

Substitutions at the 5-position: This position is less commonly modified but can be used to probe deeper into the binding pocket or to block potential metabolic sites.

A crucial aspect of design is achieving selectivity. For example, to gain selectivity for Lymphocyte Specific Kinase (Lck), which has a threonine gatekeeper residue, the introduction of a hydrogen-bond donor moiety into the aminopyrimidine scaffold proved to be a successful strategy.[17]

Experimental Protocols in Aminopyrimidine Drug Discovery

The discovery pipeline for aminopyrimidine drugs involves robust synthetic chemistry and rigorous biological evaluation.

Representative Synthesis Protocol: Microwave-Assisted Synthesis

Traditional synthesis methods can be time-consuming. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times and often improving yields.[19]

Protocol: Microwave-Assisted Synthesis of 2,4-Disubstituted Aminopyrimidines

-

Reagents & Equipment:

-

2-amino-4-chloropyrimidine (1 mmol)

-

Substituted aniline or benzylamine (1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2 mmol)

-

N-Methyl-2-pyrrolidone (NMP) (3 mL)

-

Microwave synthesis reactor

-

Thin Layer Chromatography (TLC) plate

-

Standard purification apparatus (e.g., column chromatography)

-

-

Procedure:

-

Combine 2-amino-4-chloropyrimidine, the desired amine, and DIPEA in a microwave process vial.

-

Add NMP as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120-140°C for 15-30 minutes. The specific conditions depend on the reactivity of the amine used.[19]

-

Monitor the reaction to completion using TLC.

-

After cooling, dilute the reaction mixture with water to precipitate the crude product.

-

Collect the solid by filtration.

-

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 2-amino-4-substituted-aminopyrimidine derivative.

-

Biological Evaluation: In Vitro β-Glucuronidase Inhibition Assay

Elevated β-glucuronidase activity is linked to various pathologies, including certain cancers.[6][20] Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.[21]

Protocol: Spectrophotometric β-Glucuronidase Inhibition Assay

-

Reagents & Equipment:

-

β-Glucuronidase enzyme (from E. coli or bovine liver)

-

Substrate: p-nitrophenyl-β-D-glucuronide

-

Test aminopyrimidine compounds (dissolved in DMSO)

-

Standard inhibitor (positive control): D-saccharic acid 1,4-lactone[20][21]

-

Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

-

96-well microplate reader (spectrophotometer)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

-

In a 96-well plate, add 25 µL of the test compound solution (or DMSO for the negative control) to each well.

-

Add 25 µL of the β-glucuronidase enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 30 minutes) using the microplate reader. The absorbance corresponds to the formation of p-nitrophenol.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percent inhibition relative to the negative control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required for 50% inhibition).[20]

-

The Drug Discovery and Development Workflow

The path from an initial concept to a clinical candidate is a structured, multi-stage process. The following workflow illustrates the typical progression for developing novel aminopyrimidine-based therapeutics.

Caption: A typical drug discovery workflow for aminopyrimidine-based therapeutic agents.

Future Perspectives

The aminopyrimidine scaffold continues to be a cornerstone of modern drug discovery.[1] Its proven success and chemical tractability ensure its place in the development of future therapeutics. Key future directions include:

-

Targeting Underexplored Kinases: Many kinases implicated in diseases remain understudied. Aminopyrimidine libraries offer a rich source for identifying novel inhibitors for these targets.[22]

-

Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein can lead to increased potency and duration of action.

-

Multi-Targeted Agents: For complex diseases like cancer and neurodegeneration, designing single molecules that can modulate multiple targets simultaneously is a promising strategy.[23]

-

Expanded Therapeutic Areas: Exploring the potential of aminopyrimidine derivatives in other areas, such as metabolic and cardiovascular diseases, could yield new breakthroughs.

References

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate.

- Sirsat, S., Bobade, D., & Shinde, S. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Pharmaceutical Negative Results.

- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. (n.d.). BenchChem.

- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.

- Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). PubMed.

- Lucas, M. C., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry.

- Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. (n.d.). BenchChem.

- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). PubMed.

- Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. (n.d.). I.R.I.S.

- Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.

- 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate.

- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (n.d.). BenchChem.

- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025). ResearchGate.

- Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI.

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. (2025). RSC Publishing.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2020). Semantic Scholar.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI.

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed.

- Evaluation of the Memory Enhancement Effects of Aminopyrimidine Derivatives Using the Scopolamine Model of Dementia in Mice. (2025). PubMed.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.

- Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach. (2024). PubMed.

- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed.

- Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure. (2024). DergiPark.

- Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. (n.d.). MDPI.

- Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach. (n.d.). ResearchGate.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. (n.d.). ResearchGate.

- Pyrimidine analogues for the management of neurodegenerative diseases. (n.d.). ResearchGate.

- Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. (n.d.). TSI Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tsijournals.com [tsijournals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Evaluation of the Memory Enhancement Effects of Aminopyrimidine Derivatives Using the Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety and Handling Guide for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

An In-Depth Guide for Researchers and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol has not been publicly available. The following information is a synthesis of data from structurally related compounds, namely aminopyrimidine and azetidinol derivatives. This guide is intended to provide a provisional framework for safe handling and risk assessment and should be supplemented with compound-specific data as it becomes available. All procedures should be conducted by trained personnel in a controlled laboratory setting.

Introduction: Understanding the Compound

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound of interest in pharmaceutical research, likely as a building block or intermediate in the synthesis of more complex molecules. Its structure combines an aminopyrimidine moiety, a common feature in bioactive molecules, with an azetidinol ring, a four-membered heterocyclic alcohol. The absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling, based on the known hazards of its constituent chemical groups.

Hazard Identification and Risk Assessment: A Surrogate Profile

Based on the toxicological profiles of related aminopyrimidines and azetidinols, 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol should be treated as a potentially hazardous substance. The primary risks are anticipated to be acute toxicity if swallowed, and irritation to the skin and eyes.

Surrogate Hazard Classification (GHS):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Causality of Hazards:

-

Aminopyrimidine Moiety: Aminopyrimidines can be readily absorbed and may interfere with biological processes. Ingestion is a primary route of accidental exposure, and these compounds can cause irritation upon contact with skin and mucous membranes[3][4].

-

Azetidinol Moiety: The strained four-membered azetidine ring can be reactive. Azetidinol derivatives are known to cause skin and eye irritation[1].

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for handling 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4][5].

-

Containment: For procedures with a higher risk of aerosol generation, such as sonication or vigorous mixing, consider using a glove box or other closed systems.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the compound.

Detailed PPE Specifications:

| PPE Item | Standard | Rationale |

| Gloves | Nitrile, compliant with EN 374 | Double gloving is recommended to provide an extra layer of protection against potential permeation. Change gloves immediately if contaminated[6]. |

| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield | Protects against splashes and airborne particles. Safety glasses are not sufficient. |

| Lab Coat | Flame-resistant, with tight cuffs | Provides a barrier against spills and contamination of personal clothing. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended if there is a risk of generating dust or aerosols outside of a fume hood[4][5]. |

Storage and Handling Practices

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][7].

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Prepare solutions in a fume hood. Wash hands thoroughly after handling[2].

Emergency Procedures: A Proactive Approach

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4]. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2]. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2]. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |

Spill Response

A well-defined spill response plan is crucial to mitigate the impact of an accidental release.

Disposal Considerations

All waste containing 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol should be considered hazardous.

-

Solid Waste: Collect in a sealed, labeled container.

-

Liquid Waste: Collect in a sealed, labeled container. Do not dispose of down the drain.

-

Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Commitment to Safety

The handling of novel chemical entities like 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol requires a proactive and informed approach to safety. In the absence of specific data, a conservative risk assessment based on structurally similar compounds is a prudent strategy. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other novel compounds.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione. Retrieved from [Link]

Sources

Hydrogen bond donor/acceptor count for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profiles for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol .[1][2] While standard Lipinski heuristics provide a baseline count, this analysis dissects the molecule’s electronic structure—specifically the push-pull resonance between the azetidine nitrogen and the pyrimidine ring—to establish a functional pharmacophore count.[2] These insights are critical for medicinal chemists optimizing kinase inhibitors or fragment-based leads where precise solvation and binding energetics dictate potency.[2]

Structural Definition & Connectivity

Before quantifying physicochemical properties, we must establish the precise connectivity and electronic environment of the scaffold.[2]

-

SMILES: NC1=CC(N2CC(O)C2)=NC=N1

-

Substituents:

Electronic Environment

The pyrimidine ring is electron-deficient (π-deficient).[1][2] The substituents at positions 4 and 6 are both nitrogen-based electron donors.[1][2] This creates a "push-pull" system where the lone pairs from the exocyclic amine and the azetidine nitrogen delocalize into the pyrimidine ring.[2] This resonance significantly alters the basicity and hydrogen bonding capability of the involved nitrogens.[2]

Hydrogen Bond Count Analysis

The determination of H-bond counts varies depending on whether one applies rigid database filtering rules (Lipinski) or physics-based pharmacophore definitions.[2]

Table 1: Comparative H-Bond Profiling[1][2]

| Feature | Lipinski Count (Rule of 5) | Functional/Pharmacophore Count | Rationale for Deviation |

| HB Donors (HBD) | 3 | 3 | The -NH₂ (2H) and -OH (1H) are distinct protons available for interaction.[1][2] |

| HB Acceptors (HBA) | 5 | 3 - 4 | Lipinski counts all N/O atoms.[1][2] Functional counting excludes delocalized lone pairs (see below). |

| Rotatable Bonds | 2 | 2 | Bond between Pyrimidine-C4 and Azetidine-N is restricted due to partial double bond character.[1][2] |

Detailed Atom-by-Atom Breakdown

Hydrogen Bond Donors (HBD = 3)[1][3]

-

Exocyclic Amino Group (-NH₂): Contributes 2 donors.[1][2] In a biological pocket, these protons often interact with backbone carbonyls (e.g., the hinge region of kinases).[2]

-

Azetidin-3-ol Hydroxyl (-OH): Contributes 1 donor.[1][2] The geometry of the azetidine ring exposes this proton to solvent, making it a high-probability donor.[2]

Hydrogen Bond Acceptors (HBA)[4]

-

Lipinski Count = 5: (Pyrimidine N1 + Pyrimidine N3 + Exocyclic Amino N + Azetidine N + Hydroxyl O).[1]

-

Functional Count Analysis:

-

Pyrimidine N1 & N3 (Count: 2): These are sp² hybridized nitrogens with lone pairs in the plane of the ring.[2] They are excellent acceptors.

-

Hydroxyl Oxygen (Count: 1): The oxygen atom possesses two lone pairs, typically counted as one strong acceptor site in pharmacophore modeling.

-

Exocyclic Amino Nitrogen (Count: 0): The lone pair is heavily conjugated with the pyrimidine π-system.[1][2] It is planar (sp²-like) and unavailable for accepting hydrogen bonds.[2]

-

Azetidine Nitrogen (Count: 0-1): This is the critical nuance.[1][2] Although technically a tertiary amine, it is attached to an electron-deficient aromatic ring.[2] The lone pair participates in resonance (similar to an aniline or amidine). This delocalization significantly reduces its basicity and acceptor capability.[2] In high-precision docking, this should not be treated as a strong acceptor.

-

Physicochemical Implications (Mechanism of Action)[2]

The "Chameleon" Effect & Solubility

The azetidin-3-ol moiety adds a layer of complexity known as the "chameleon" effect.[1][2] In non-polar environments (membrane interior), the molecule may adopt a conformation where the hydroxyl group forms an intramolecular hydrogen bond (IMHB) with the pyrimidine nitrogen or the azetidine nitrogen (if geometry permits).

-

Impact: This IMHB "hides" the polar groups, effectively reducing the TPSA (Topological Polar Surface Area) and improving membrane permeability (LogP_eff increases).

-

Aqueous Phase: In water, the IMHB breaks, and the full H-bond count (3 donors, ~4 acceptors) engages with water, ensuring solubility.[2]

Tautomerism

The 4-aminopyrimidine scaffold can theoretically exist in an amino or imino tautomer.[1][2]

Experimental Validation Protocols

To validate these theoretical counts, the following self-validating experimental workflows are recommended.

Protocol A: NMR Titration for HBD Validation

Objective: Confirm the presence and exchangeability of protons.[2]

-

Solvent: Dissolve compound in anhydrous DMSO-d₆ (prevents rapid proton exchange seen in water).

-

Acquisition: Run ¹H-NMR.

-

Observation:

Protocol B: pKa Determination for HBA Assessment

Objective: Determine the basicity of the ring nitrogens to assess protonation state at physiological pH.[2]

Visualization: Pharmacophore Validation Workflow

Figure 1: Logic flow for determining the functional pharmacophore profile, accounting for tautomerism and resonance effects.

Computational Modeling Workflow

For researchers integrating this scaffold into Virtual Screening (VS) pipelines:

-

Preparation: Do not use standard "wash" protocols that might protonate the azetidine nitrogen.[2] Ensure the azetidine nitrogen is treated as neutral/planar (sp² character) due to conjugation.

-

Force Field: Use OPLS3e or AMBER with specific parameters for aminopyrimidines to capture the correct torsion angle between the azetidine and pyrimidine rings.[2]

-

Docking Constraints:

References

-

Lipinski, C. A., et al. (1997).[5][6][7] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][5] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1][2]

-

Veber, D. F., et al. (2002).[5] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.[2][5] [Link]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 68958, 4-Aminopyrimidine.[2] Retrieved from [Link]

-

Hunter, C. A. (2004).[2] Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets. Angewandte Chemie International Edition, 43(40), 5310-5324.[2]

Methodological & Application

Application Notes and Protocols for the Optimization of Nucleophilic Aromatic Substitution (SNAr) in Aminopyrimidine Synthesis

Abstract

The aminopyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals.[1] Nucleophilic Aromatic Substitution (SNAr) on halogenated pyrimidines stands out as a direct and atom-economical method for installing amine functionalities. This guide provides an in-depth exploration of the SNAr mechanism on the electron-deficient pyrimidine ring, a detailed analysis of key optimization parameters, and a set of validated protocols for researchers in drug development and synthetic chemistry. By elucidating the causality behind experimental choices, this document serves as a practical resource for enhancing reaction efficiency, yield, and regioselectivity in the synthesis of diverse aminopyrimidine libraries.

The Underpinning Mechanism: SNAr on an Electron-Deficient Heterocycle

Unlike electron-rich aromatic systems like benzene, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is the driving force that facilitates nucleophilic attack, making SNAr a viable synthetic strategy.[2] The reaction proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: An amine nucleophile attacks a carbon atom bearing a suitable leaving group (typically a halogen). This forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[3]

-

Stabilization and Aromatization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the ring nitrogens through resonance, a critical factor for the reaction's feasibility.[4] The stability of this intermediate directly influences the reaction rate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻, Br⁻), resulting in the final substituted aminopyrimidine product.

The positions on the pyrimidine ring are not equally reactive. The general order of reactivity for SNAr is C4(6) > C2 >> C5.[5] The C4 and C6 positions are most susceptible to attack as the resulting negative charge in the Meisenheimer complex can be effectively stabilized by both ring nitrogens. The C2 position is also activated, while the C5 position is significantly less reactive because the charge cannot be delocalized onto a nitrogen atom.[4][6]

Caption: The Addition-Elimination mechanism of SNAr on a pyrimidine ring.

Core Parameters for Reaction Optimization

The efficiency and outcome of an SNAr amination are governed by a delicate interplay of several factors. A systematic approach to optimizing these parameters is crucial for developing a robust synthetic protocol.

Substrate Activation

The inherent reactivity of the pyrimidine halide is the primary determinant of reaction success.

-

Leaving Group: The nature of the leaving group (LG) is critical. While fluoride is the most activating LG due to its high electronegativity, which makes the attached carbon more electrophilic, chlorides are more commonly used due to their lower cost and broader availability. The general reactivity order is F > Cl > Br > I.

-

Electron-Withdrawing Groups (EWGs): The presence of additional EWGs on the pyrimidine ring (such as -NO₂, -CN, -CHO) dramatically accelerates the reaction.[2][7] These groups further lower the electron density of the ring and provide additional resonance stabilization for the Meisenheimer complex, often allowing the reaction to proceed under milder conditions.[8]

Nucleophile Selection

The nucleophilicity of the amine is paramount. Aliphatic amines, being more basic and potent nucleophiles, generally react more readily than aromatic amines. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), more forcing conditions or catalytic activation may be necessary.[9]

Solvent Effects

The choice of solvent can profoundly impact the reaction rate by stabilizing the charged intermediate.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective.[7] They are adept at solvating the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.

-

Alcohols: Protic solvents like ethanol or isopropanol can also be used, particularly for activated substrates.[10][11] However, they can also act as competing nucleophiles, leading to alkoxypyrimidine byproducts (solvolysis).[7][11] This side reaction is more prominent at higher temperatures and with stronger bases.[11]

-

Non-Polar Solvents: Solvents like toluene or THF are generally less effective for uncatalyzed SNAr but are common in metal-catalyzed aminations.[7][12]

The Role of the Base

A base is often required to neutralize the HX generated during the reaction, driving the equilibrium towards the product.

-

Inorganic Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient, especially at elevated temperatures.[7]

-

Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used to scavenge acid without competing in the primary reaction.[10]

-

Strong Bases: In some cases, stronger bases like sodium tert-butoxide (NaOtBu) are employed, particularly in palladium-catalyzed systems.[7] However, with alcoholic solvents, they can promote the formation of highly nucleophilic alkoxides, increasing the risk of solvolysis.[11]

Temperature and Reaction Time

Heating is frequently necessary to achieve a reasonable reaction rate, with temperatures typically ranging from 80-120 °C.[7][9][13] Microwave-assisted synthesis has emerged as a powerful tool, offering significant reductions in reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[14]

Strategic Methodologies and Comparative Analysis

Caption: A generalized experimental workflow for aminopyrimidine synthesis.

| Parameter | Thermal (Conventional) SNAr | Microwave-Assisted SNAr | Catalyst-Free SNAr | Palladium-Catalyzed Amination |

| Principle | Standard heating under reflux or in a sealed vessel. | Rapid, uniform heating using microwave irradiation.[14] | Relies on highly activated substrates and strong nucleophiles.[13] | Cross-coupling reaction (e.g., Buchwald-Hartwig) for less reactive substrates. |

| Advantages | Simple setup, widely accessible. | Drastically reduced reaction times, often higher yields, improved process control.[14] | Atom-economical, avoids metal contamination. | Broad substrate scope, effective for unactivated chlorides and weak amines. |

| Disadvantages | Long reaction times, potential for side product formation and degradation. | Requires specialized microwave reactor equipment. | Limited to electron-deficient pyrimidines. | Catalyst cost, potential for palladium contamination in the final product, requires inert atmosphere.[7] |

| Typical Conditions | Reflux in DMF or EtOH for 3-12 h.[10][12] | 100-150 °C in a sealed microwave vial for 5-20 min.[14] | Heating neat reagents (solvent-free) at 80-90 °C.[13] | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C.[7] |

Validated Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine (Solvent-Free)

This protocol is adapted from a procedure for synthesizing β-glucuronidase inhibitors and demonstrates a simple, efficient method for activated substrates.[13]

-

Reagents:

-

2-Amino-4,6-dichloropyrimidine (1.0 eq, e.g., 3 mmol, 492 mg)

-

Substituted Amine (1.0 eq, 3 mmol)

-

Triethylamine (TEA) (2.0 eq, 6 mmol, 0.84 mL)

-

-

Procedure:

-

To a clean, dry vial, add finely ground 2-amino-4,6-dichloropyrimidine, the desired amine, and triethylamine.

-

Seal the vial and heat the mixture at 80–90 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Add distilled water (~10 mL) to the mixture. The product will often precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield the purified mono-aminated product.

-

-

Self-Validation: The formation of a precipitate upon water addition is a strong indicator of product formation. Successful crystallization provides a high-purity final compound, which can be confirmed by melting point and spectroscopic analysis (NMR, MS).

Protocol 2: Microwave-Assisted Synthesis of a 2-Amino-4-substituted-aminopyrimidine

This protocol is based on the rapid synthesis from chalcone precursors, showcasing the power of microwave heating.[14]

-

Reagents:

-

Substituted Chalcone (1.0 eq, e.g., 1 mmol)

-

Guanidine Hydrochloride (1.2 eq, 1.2 mmol, 115 mg)

-

Sodium Hydroxide (2.0 eq, 2 mmol, 80 mg)

-

Ethanol or DMF (3-5 mL)

-

-

Procedure:

-

In a 10 mL microwave process vial, suspend the chalcone and guanidine hydrochloride in the chosen solvent.

-

Add sodium hydroxide and seal the vial with a septum cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 100–120 °C for 5–15 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

-

Self-Validation: The rapid consumption of the starting material, observable by TLC within minutes, validates the efficiency of the microwave protocol. The high yields typically obtained further confirm the method's effectiveness.[14]

Protocol 3: SNAr Amination in Refluxing Ethanol

This protocol is a standard method for the mono-amination of dichloropyrimidines using a conventional heating approach.[10][11]

-

Reagents:

-

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq, e.g., 1 mmol, 192 mg)

-

Amine (e.g., aliphatic or benzylic amine) (1.0 eq, 1 mmol)

-

Triethylamine (TEA) (1.0 eq, 1 mmol, 0.14 mL)

-

Ethanol (5.0 mL)

-

-

Procedure:

-

Combine 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the amine, and TEA in a round-bottom flask equipped with a reflux condenser.

-

Add ethanol and stir the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C).

-

Maintain reflux for 3 hours, monitoring the reaction by TLC.[10]

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate the mono-substituted product.

-

-

Self-Validation: TLC monitoring should show the clean conversion of the starting material to a single, less polar major product. Isolation of the product in good yield after chromatography confirms the success of the reaction.[10]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficient substrate activation. 2. Low nucleophilicity of the amine. 3. Reaction temperature is too low. | 1. Switch to a more activated substrate (e.g., fluoro- vs. chloro-pyrimidine). 2. For weak nucleophiles, consider a palladium-catalyzed method. 3. Increase temperature or switch to a microwave reactor for higher energy input.[7] |

| Formation of Di-substituted Product | 1. Stoichiometry of amine is >1.0 equivalent. 2. Reaction time is too long or temperature is too high. | 1. Use exactly 1.0 equivalent or slightly less of the amine. 2. Carefully monitor the reaction by TLC/LC-MS and stop it as soon as the mono-substituted product is maximized. |

| Significant Solvolysis Side Product | 1. Using a protic solvent (e.g., ethanol) with a strong base or high temperature. 2. Presence of water in the reaction. | 1. Switch to a polar aprotic solvent like DMF or DMSO.[7] 2. If a protic solvent must be used, use a weaker base (e.g., TEA instead of NaOtBu). 3. Ensure all reagents and solvents are anhydrous. |

| Poor Regioselectivity (on dihalopyrimidines) | 1. Similar electronic/steric environment at the two halogen positions. 2. Reaction conditions favoring the undesired isomer. | 1. Lower the reaction temperature to enhance selectivity. 2. Use a bulkier nucleophile, which may preferentially attack the less sterically hindered position.[5] 3. For Pd-catalyzed reactions, the choice of ligand can influence regioselectivity.[5] |

Conclusion

The nucleophilic aromatic substitution reaction is a robust and versatile tool for the synthesis of aminopyrimidines. A thorough understanding of the underlying mechanism and the influence of key parameters—substrate, nucleophile, solvent, base, and temperature—is essential for the rational design and optimization of synthetic protocols. By strategically selecting reaction conditions, from conventional heating in polar aprotic solvents to rapid microwave-assisted methods, researchers can efficiently access a vast chemical space of aminopyrimidine derivatives. The protocols and troubleshooting guide provided herein offer a solid foundation for both novice and experienced scientists to successfully implement and refine SNAr strategies in their synthetic endeavors.

References

- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.

- The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022).

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.

- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). ACS Publications.

- Preparation of aminopyrimidine compounds. (Patent). Google Patents.

- Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.

- SNAr reactions of pi-deficient aromatic rings. (2020). YouTube.

- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). PubMed.

- Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar.

- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). PMC.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico.

- Optimizing Amination Reactions of Pyrimidines. Benchchem.

- Haloselectivity of Heterocycles. Baran Lab.

- Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020).

- Nucleophilic aromatic substitution. Wikipedia.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.

- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv.

- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.

Sources

- 1. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. baranlab.org [baranlab.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Using 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol as a kinase inhibitor intermediate

Executive Summary

This application note details the synthetic utility and medicinal chemistry applications of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol (referred to herein as Intermediate A ). This scaffold has emerged as a "privileged structure" in the development of inhibitors for Janus Kinases (JAK/TYK2) , Phosphoinositide 3-kinases (PI3K) , and Cyclin-dependent kinases (CDK) .

By combining the critical hinge-binding motif of 4,6-diaminopyrimidine with the physicochemical benefits of the azetidin-3-ol moiety (low lipophilicity, metabolic stability, and defined vector), this intermediate allows researchers to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) early in the drug discovery cascade.

Chemical Profile & Structural Logic

| Property | Description | Medicinal Chemistry Implication |

| Structure | Pyrimidine core substituted at C4 (azetidine) and C6 (amine).[1] | C6-Amine: Primary H-bond donor for the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue). |

| Azetidine Ring | Rigid, sp³-rich 4-membered ring. | Reduces conformational entropy compared to flexible alkyl chains; improves metabolic stability over piperazines/morpholines. |

| Hydroxyl Group | 3-Hydroxy substituent. | Solvent Handle: Projects into the solvent-exposed region, increasing aqueous solubility and providing a vector for further derivatization (e.g., ethers, carbamates). |

| Symmetry | Derived from 4,6-dichloropyrimidine.[1][2][3][4][5][6][7] | The symmetry of the starting material simplifies the first synthetic step (no regioselectivity issues). |

Synthetic Protocols

Workflow Visualization

The following diagram outlines the critical path for synthesizing and utilizing Intermediate A.

Caption: Two-step synthesis of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol from 4,6-dichloropyrimidine via sequential SnAr reactions.

Detailed Protocol 1: Synthesis of the Scaffold

Objective: Prepare gram-scale quantities of Intermediate A starting from commercial 4,6-dichloropyrimidine.

Step A: Mono-displacement (Synthesis of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol)

-

Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Azetidin-3-ol HCl salt (1.05 equiv), DIPEA (2.5 equiv), Ethanol or DMF (10 vol).

-

Procedure:

-

Dissolve 4,6-dichloropyrimidine in Ethanol at 0°C.

-

Add DIPEA followed by the slow addition of Azetidin-3-ol.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitoring by LCMS is critical to minimize formation of the disubstituted byproduct.

-

Workup: Concentrate solvent.[8] Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (0–10% MeOH in DCM).

-

Step B: Amination (Synthesis of Final Intermediate A)

-

Reagents: Step A Product (1.0 equiv), Aqueous Ammonia (28%, excess), Isopropanol (5 vol).

-

Procedure:

-

Place the chloro-intermediate in a pressure vessel (sealed tube or autoclave).

-

Add Isopropanol and excess aqueous ammonia.

-

Heat to 90–100°C for 12–16 hours.

-

Workup: Cool to RT. Concentrate to dryness. Triturate the solid with cold Ether or Acetonitrile to remove ammonium salts and impurities.

-

Application in Drug Design (Functionalization)

Once synthesized, Intermediate A serves as a versatile building block.[2] The exocyclic amine is generally less nucleophilic than aliphatic amines but can participate in cross-couplings and amide formations under specific conditions.

Strategy A: Amide Coupling (Warhead Installation)

For covalent kinase inhibitors (e.g., targeting Cys residues in the ATP pocket), the amine at C6 is acylated.

-

Conditions: Carboxylic Acid (e.g., Acrylic acid for covalent inhibitors), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, RT, 2 h.

-

Observation: The pyrimidine ring withdraws electron density, making the amine sluggish. If HATU fails, switch to POCl₃/Pyridine activation or use the Acid Chloride.

Strategy B: Buchwald-Hartwig Coupling

To extend the scaffold into the "back pocket" of the kinase.

-

Catalyst System: Pd₂(dba)₃ / Xantphos or BrettPhos.

-

Base: Cs₂CO₃.[3]

-

Solvent: 1,4-Dioxane, 100°C.

Strategy C: Hydroxyl Modification

The azetidine hydroxyl group is often used to tune solubility or engage solvent-front residues.

-

Etherification: NaH/DMF followed by alkyl halide (e.g., Fluoroethyl iodide).

-

Oxidation: Dess-Martin Periodinane to the ketone (Azetidin-3-one), followed by reductive amination to introduce amines.

Case Studies: Targeted Kinase Pathways

Case Study 1: TYK2 Inhibitors (Immunology)

In the development of selective TYK2 inhibitors (e.g., for psoriasis), the 4,6-diaminopyrimidine core binds to the hinge region.

-

Role of Intermediate A: The azetidin-3-ol moiety replaces the morpholine group found in earlier generations. This shift lowers the LogD (improving metabolic stability) while the hydroxyl group forms a water-mediated H-bond with the solvent-exposed region of the kinase cleft.

-

Reference: See WO2012035039A1 for analogous aminopyrimidine scaffolds used in TYK2 programs.

Case Study 2: PI3K Delta Inhibitors (Oncology)

PI3K inhibitors often utilize a pyrimidine or purine core.[5]

-

Role of Intermediate A: The azetidine projects the hydroxyl group towards the affinity pocket, mimicking the ribose binding mode of ATP.

-

Reference: US20150353552A1 describes purine/pyrimidine scaffolds with azetidine-3-ol substitutions to modulate selectivity against other PI3K isoforms.

Analytical Quality Control

HPLC Method for Purity Assessment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidine absorption) and 210 nm.

-

Retention Time: Intermediate A is polar; expect early elution (approx. 1.5–2.5 min depending on dead volume).

References

- Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases.

- Purine inhibitors of human phosphatidylinositol 3-kinase delta.

- Azabenzothiazole compounds, compositions and methods of use (TYK2 Inhibitors).

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Source: Royal Society of Chemistry (RSC), Med. Chem. Commun., 2014. URL:[Link]

Sources

- 1. WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. US8796244B2 - Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases - Google Patents [patents.google.com]

- 5. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 6. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]

- 7. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol via column chromatography

Abstract & Introduction

The purification of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol presents a distinct challenge in medicinal chemistry due to its amphiphilic nature and high polarity. This molecule features a basic aminopyrimidine core coupled to a polar azetidin-3-ol moiety. Standard normal-phase chromatography often results in irreversible adsorption, severe peak tailing, or co-elution with polar impurities due to the interaction between the basic nitrogen atoms and acidic silanols on the silica surface.

This Application Note provides a definitive guide to purifying this compound, moving beyond generic protocols to offer three field-proven methodologies: Modified Normal Phase (DCM/MeOH/NH₃) , Reverse Phase Flash (C18) , and Strong Cation Exchange (SCX) "Catch-and-Release."

Physicochemical Profile & Chromatographic Behavior

Understanding the molecule is the first step to successful isolation.

| Property | Value (Est.) | Chromatographic Implication |

| LogP | ~0.2 - 0.5 | Highly polar; poor retention on C18 without pH adjustment; high retention on Silica. |

| pKa (Base) | ~4.5 - 5.5 | Pyrimidine ring N is weakly basic. Azetidine N is electron-deficient due to the pyrimidine ring but still polar. |

| H-Bond Donors | 3 (NH₂, OH) | Strong interaction with stationary phases; requires protic solvents (MeOH) to elute. |

| Solubility | DMSO, MeOH, H₂O | Poor solubility in Hexanes/EtOAc; prohibits standard non-polar loading. |

Decision Tree: Method Selection

The following workflow illustrates the logical selection process based on crude purity and available equipment.

Figure 1: Strategic decision tree for selecting the optimal purification route.

Method A: Modified Normal Phase Chromatography

Best For: Large scale (>1g) purification where Reverse Phase is cost-prohibitive.

Standard silica gel is acidic (pH ~5). Basic amines like aminopyrimidines will protonate and bind irreversibly ("streak") down the column. To prevent this, the mobile phase must be basified to suppress silanol ionization and keep the analyte in its free-base form.

Protocol

-

Stationary Phase: Spherical Silica Gel (20–40 µm). High surface area is preferred.

-

Mobile Phase Preparation:

-

Solvent A: Dichloromethane (DCM).

-

Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) or 2% Triethylamine (TEA).

-

Note: Do not add amine to Solvent A alone; it is difficult to wash out. Premixing it into the polar eluent ensures a constant modifier gradient.

-

-

Sample Loading:

-

Dry Loading (Mandatory): Dissolve crude in MeOH/DCM, add silica (1:2 ratio by weight), and evaporate to a free-flowing powder. Liquid loading will cause band broadening due to solubility mismatch.

-

-

Gradient Elution:

-

0–5 min: 0% B (100% DCM) – Elutes non-polar impurities.

-

5–20 min: 0% → 50% B – Target compound typically elutes at 5–8% MeOH.

-

20–25 min: 50% → 100% B – Flush polar aggregates.

-

Troubleshooting:

-

Tailing: Increase NH₄OH concentration to 2% in Solvent B.

-

Co-elution:[1][2] Switch MeOH to Isopropanol (IPA) for different selectivity, though elution will be slower.

Method B: Reverse Phase (C18) Flash Chromatography (Golden Standard)

Best For: High purity requirements (>98%), removal of inorganic salts, and polar impurities.

Reverse phase is superior for this molecule because the solvophobic effect drives retention without the strong specific adsorption seen on silica.

Protocol

-

Column: C18 (ODS) Flash Cartridge (e.g., 12g for 100mg sample).

-

Buffer Selection (Critical):

-

Option 1 (Basic pH 10): 10mM Ammonium Bicarbonate (NH₄HCO₃).

-

Why: Keeps the amine deprotonated (neutral), increasing retention on C18 and improving peak shape. Highly Recommended.

-

-

Option 2 (Acidic pH 3): 0.1% Formic Acid.

-

Why: Fully protonates the molecule. It will elute very early (near void volume) due to high polarity. Only use if HILIC or C18-AQ (Aqua) columns are available.

-

-

-

Gradient:

-

Solvent A: Water (+ 10mM NH₄HCO₃).

-

Solvent B: Acetonitrile (ACN).

-

Profile:

-

0–2 CV (Column Volumes): 0% B (Desalting step).

-

2–15 CV: 0% → 40% B. (Compound likely elutes ~15-25% B).

-

-

-

Workup:

-

Pool fractions. Remove ACN via rotary evaporation.

-

Lyophilize the remaining aqueous phase to obtain a fluffy white solid.

-

Method C: SCX Catch-and-Release (Chemical Cleanup)

Best For: Isolating the amine from non-basic byproducts (phenols, neutrals) without a full column.

Strong Cation Exchange (SCX) resins contain sulfonic acid groups that bind basic amines. This method effectively "filters" the reaction mixture.

Workflow Diagram

Figure 2: SCX "Catch-and-Release" purification workflow.

Protocol

-

Conditioning: Wash SCX cartridge with MeOH.

-

Loading: Dissolve crude material in MeOH (or 5% AcOH in MeOH if solubility is poor). Load onto cartridge.

-

Washing: Flush with 3–5 column volumes of MeOH.

-

Result: Impurities (unreacted azetidinol, non-basic coupling reagents) pass through.

-

-

Elution: Flush with 2M Ammonia in Methanol .

-

Result: Ammonia displaces the target molecule, releasing it into the eluate.

-

-

Finish: Concentrate the ammoniacal eluate to yield the clean product.

Summary of Recommendations

| Scenario | Recommended Method | Key Advantage |

| Standard Synthesis | Method B (C18 / Basic pH) | Highest purity; removes salts; easy lyophilization. |

| Scale-up (>5g) | Method A (Silica + NH₃) | Cost-effective; higher loading capacity. |

| Dirty Crude / Pre-cleanup | Method C (SCX) | Rapid removal of non-basic impurities before final column. |

References

-

Vertex Pharmaceuticals. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

-

BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Link

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

-

Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Link

-

Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Link

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving reaction yields for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize reaction yields and overcome common experimental hurdles.

The synthesis of this key intermediate typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a halide leaving group on an electron-deficient pyrimidine ring by the secondary amine of azetidin-3-ol.[1] The pyrimidine ring's nitrogen atoms withdraw electron density, making the carbon atoms (particularly at positions 2, 4, and 6) electrophilic and susceptible to nucleophilic attack.[2] Understanding the nuances of this mechanism is critical for troubleshooting and improving reaction outcomes.

Troubleshooting Guide